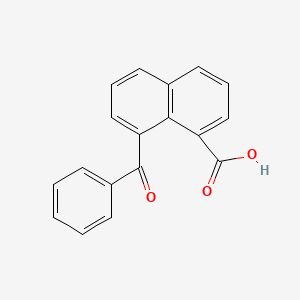

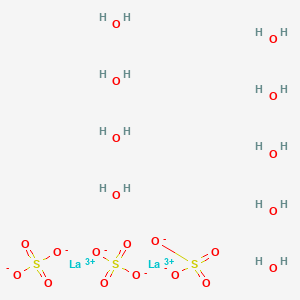

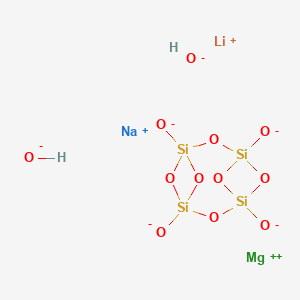

![molecular formula C30H28N6O6S4 B576632 (1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione CAS No. 12794-85-3](/img/structure/B576632.png)

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[122201,1203,1104,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[122201,1203,1104,9]octadeca-4,6,8-triene-13,17-dione is a compound produced by the fungus Acrostalagmus luteoalbus(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is known for its immunosuppressive and cytotoxic properties .

Métodos De Preparación

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is typically isolated from the ethanol extract of the biomass of Acrostalagmus luteoalbus. The separation of compounds from the extract is done using an isocratic method involving water with 0.1% formic acid and methanol in a ratio of 40/60 for 15 minutes, followed by a gradient of 100% methanol for 50 minutes at a flow rate of 0.2 mL/min . The isolation process involves paper and thin-layer chromatography using various solvent systems .

Análisis De Reacciones Químicas

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include periodate-permanganate spray reagent for detection in chromatographic procedures . The major products formed from these reactions are typically other isomeric forms of melinacidin, such as melinacidin III and melinacidin IV .

Aplicaciones Científicas De Investigación

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione has several scientific research applications due to its bioactive properties. It has been studied for its immunosuppressive and cytotoxic effects, making it valuable in medical research for potential therapeutic applications . Additionally, melinacidin II is used in microbiological research to study its effects on various bacterial and fungal strains . Its unique structure also makes it a subject of interest in chemical research for the development of new antibiotics .

Mecanismo De Acción

The mechanism of action of melinacidin II involves the inhibition of nicotinic acid biosynthesis in bacterial cells. It blocks the synthesis of nicotinic acid and its amide in Bacillus subtilis cells by interfering with the conversion of quinolinic acid to nicotinate ribonucleotide by the enzyme quinolinate phosphoribosyl-transferase . This inhibition is reversed by nicotinic acid, its amide, or nicotinamide adenine dinucleotides .

Comparación Con Compuestos Similares

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is similar to other compounds in the 3,6-epidithiadiketopiperazine group, such as melinacidin III, melinacidin IV, chaetocin, and verticillin A . melinacidin II is unique due to its specific isomeric structure and its distinct bioactive properties . The comparison of these compounds highlights the structural diversity and varying biological activities within this group of antibiotics .

Propiedades

Número CAS |

12794-85-3 |

|---|---|

Fórmula molecular |

C30H28N6O6S4 |

Peso molecular |

696.83 |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)36-20-29(15-9-5-7-11-17(15)32-20,18(38)30(36,46-43-25)24(42)33(25)2)26-12-27-22(40)34(3)28(13-37,45-44-27)23(41)35(27)19(26)31-16-10-6-4-8-14(16)26/h4-11,18-20,31-32,37-38H,12-13H2,1-3H3/t18?,19-,20+,25+,26+,27+,28+,29+,30+/m1/s1 |

Clave InChI |

SXBQNTSVIHOGMY-CCLSORJBSA-N |

SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

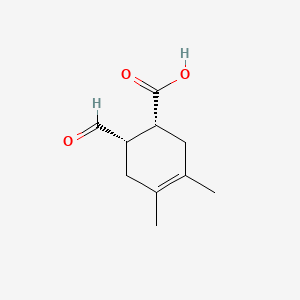

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/new.no-structure.jpg)

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)